molecular formula C17H26BNO4 B3114943 N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 2057448-33-4

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B3114943
CAS No.: 2057448-33-4
M. Wt: 319.2 g/mol
InChI Key: SRQNEQQLIUOFBH-UHFFFAOYSA-N
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Description

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS 2057448-33-4) is an organoboron reagent of significant value in modern organic synthesis, primarily serving as a critical building block in metal-catalyzed cross-coupling reactions. Its core application lies in Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forges carbon-carbon bonds, which is fundamental to constructing complex organic architectures . The boronate ester functional group in this compound acts as a transmetalation agent, transferring the aromatic ring to a palladium catalyst, which then couples it with an organic halide or pseudohalide, such as an aryl bromide or iodide . This reactivity is indispensable in medicinal chemistry and drug development for the synthesis of biaryl structures, a common motif in many active pharmaceutical ingredients (APIs) and biologically active compounds . The compound is also employed as a key synthetic intermediate in the preparation of agrochemicals and advanced materials, including polymers and organic electronic materials . With a molecular formula of C₁₇H₂₆BNO₄ and a molecular weight of 319.20 g/mol, it is characterized by its pinacol boronate group, which offers a favorable balance between stability and reactivity . The compound should be stored at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-6-10-19-15(20)12-21-14-9-7-8-13(11-14)18-22-16(2,3)17(4,5)23-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNEQQLIUOFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136248
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057448-33-4
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2057448-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenol derivative, followed by acylation with N-propyl acetamide. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane and tetrahydrofuran . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various phenoxy derivatives.

Scientific Research Applications

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Alkyl Substitution on the Acetamide Nitrogen

a) N-Isopropyl Analog (CAS: 1256359-88-2; C₁₇H₂₆BNO₃)
  • Key Difference : Branched isopropyl vs. linear propyl on the acetamide nitrogen.
  • Solubility: Linear propyl may enhance aqueous solubility compared to branched isopropyl .
  • Synthesis : Similar to the target compound, utilizing palladium catalysis with pinacol boronate esters .
b) Unsubstituted Acetamide (N-(3-(Dioxaborolan-2-yl)Phenyl)Acetamide)
  • Key Difference: Lacks the phenoxy-ethyl linker between the acetamide and phenyl ring.
  • Impact :
    • Electronic Properties : Absence of the ether oxygen reduces electron-donating effects, altering reactivity in cross-coupling reactions.
    • Synthetic Utility : Less versatile in modular drug design compared to the target compound .

Variations in the Aromatic Core

a) Cyclohexyl-Substituted Analog (N-Cyclohexyl-2-Phenyl-2-{N-[4-(Dioxaborolan-2-yl)Benzyl]Acetamido}Propionamide)
  • Key Difference : Incorporates a cyclohexyl group and additional phenyl ring .
  • Impact: Lipophilicity: Increased logP due to the cyclohexyl group, enhancing membrane permeability.
b) Nitrophenyl-Substituted Analog (6b, 6c in )
  • Key Difference : Contains nitro groups on the phenyl ring.
  • Spectroscopic Signatures: Distinct ¹H NMR shifts (e.g., δ 8.61 ppm for aromatic protons) and IR peaks (1504 cm⁻¹ for NO₂) .

Functional Group Modifications

a) Acetylated Derivatives (N-(3-Acetylphenyl)-2-(2-Isopropyl-5-Methylphenoxy)Acetamide)
  • Key Difference : Acetyl group on the phenyl ring.
  • Impact :
    • Hydrogen Bonding : The acetyl carbonyl can participate in hydrogen bonding, influencing target binding in biological systems.
    • Stability : Susceptible to hydrolysis under acidic/basic conditions compared to boronate esters .
b) Benzoxazolyl-Substituted Analog (N-[3-(1,3-Benzoxazol-2-yl)-2-Methylphenyl]-2-(2-Isopropyl-5-Methylphenoxy)Acetamide)
  • Key Difference : Benzoxazole moiety introduces heterocyclic rigidity.

Biological Activity

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H25BO5C_{17}H_{25}BO_5 and a molecular weight of approximately 320.19 g/mol. The presence of the dioxaborolane moiety contributes to its chemical reactivity and potential interactions with biological targets.

Research indicates that compounds containing dioxaborolane groups can act as enzyme inhibitors or modulators. The specific mechanism of action for this compound has not been fully elucidated but may involve interactions with key metabolic pathways or signaling cascades.

Anticancer Activity

Several studies have investigated the anticancer properties of similar dioxaborolane derivatives. For instance, compounds with similar structures have shown promise in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Enzyme Inhibition

The compound's dioxaborolane structure suggests potential as an inhibitor of various enzymes. Research has shown that dioxaborolanes can inhibit serine proteases and other classes of enzymes crucial for cancer progression and inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits serine proteases
CytotoxicityReduces viability in cancer cells

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours.
  • Mechanistic Insights
    • Further investigations revealed that the compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cells.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the boronic ester (e.g., Suzuki-Miyaura coupling precursor) via palladium-catalyzed cross-coupling. A representative protocol involves reacting 3-bromophenol derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (Pd(dppf)Cl₂ catalyst, K₂CO₃ base, dioxane/H₂O solvent, 55°C) .

  • Step 2 : Functionalization with acetamide via nucleophilic substitution or amidation. For example, reacting the boronate intermediate with N-propyl chloroacetamide in the presence of a base like NaH .

  • Key Conditions : Temperature control (50–60°C), solvent polarity (dioxane/water mixtures), and catalyst loading (0.5–1 mol% Pd) are critical for yield optimization (>90% reported in analogous syntheses) .

    • Table 1 : Representative Reaction Conditions
StepReagents/CatalystSolventTemperatureYield
Boronate FormationPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O55°C96%
Acetamide CouplingNaH, N-propyl chloroacetamideTHF/DMF25–40°C85–90%

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the dioxaborolan ring (δ 1.3 ppm, singlet for methyl groups) and acetamide protons (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 349.2 [M+H]⁺) .
  • HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, critical for biological studies .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for this compound’s boronate intermediate?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in aqueous/organic biphasic systems .
  • Solvent Optimization : Mixed solvents (dioxane/H₂O or THF/H₂O) improve reagent solubility and reduce side reactions.
  • Base Selection : K₂CO₃ or Cs₂CO₃ enhances coupling efficiency by stabilizing the boronate intermediate .
  • Contradiction Note : Lower yields (<70%) reported with NaHCO₃ due to incomplete deprotonation of the phenol precursor .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Complementary Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons adjacent to the dioxaborolan ring .
  • Isotopic Labeling : ¹¹B NMR confirms boronate integrity (δ 30–35 ppm for dioxaborolanes) and distinguishes hydrolysis byproducts .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What are the implications of the dioxaborolan moiety in this compound’s reactivity and stability?

  • Methodological Answer :

  • Stability : The dioxaborolan group is moisture-sensitive; storage under anhydrous conditions (argon atmosphere, desiccants) prevents hydrolysis to boronic acids .
  • Reactivity : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing aryl halides in drug discovery pipelines .
  • Biological Implications : Boron-containing compounds often exhibit enhanced binding to serine proteases or ATPases, suggesting potential kinase inhibition studies .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Contradiction : Solubility varies widely in DMSO (high) vs. hexane (low) due to the amphiphilic nature of the acetamide and boronate groups.
  • Resolution : Pre-saturate solvents with nitrogen to avoid boronate hydrolysis, which alters solubility. Experimental data should specify solvent preparation (e.g., degassing, drying) .

Research Applications

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., EGFR, VEGFR) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.